molecular formula C11H17N3O2 B2827821 Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate CAS No. 2248381-25-9

Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate

Numéro de catalogue B2827821
Numéro CAS: 2248381-25-9
Poids moléculaire: 223.276
Clé InChI: KFVLKRJPDICPAL-RKDXNWHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate, also known as EMD-386088, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a selective agonist of the dopamine D1 receptor, which plays a key role in the regulation of motor function, cognition, and reward.

Mécanisme D'action

Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate acts as a selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is primarily localized in the striatum and prefrontal cortex. Stimulation of the D1 receptor leads to the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This signaling cascade has been implicated in the regulation of motor function, cognition, and reward.
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine in the striatum and prefrontal cortex, which is consistent with its agonistic activity at the D1 receptor. Moreover, this compound has been shown to increase cAMP levels in the striatum and prefrontal cortex, which is indicative of its activation of adenylyl cyclase. These biochemical effects are thought to underlie the therapeutic potential of this compound in neurological and psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate is its selectivity for the D1 receptor, which allows for more precise targeting of this receptor subtype compared to other dopamine agonists. Moreover, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, a limitation of this compound is its relatively low potency compared to other dopamine agonists, which may limit its efficacy in certain applications.

Orientations Futures

There are several future directions for the research and development of Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate. One direction is the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its side effects. Moreover, the development of novel D1 receptor agonists based on the structure of this compound may lead to the discovery of more potent and selective compounds for the treatment of neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis method of Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate involves the reaction of 3-methylimidazole with (S)-pyroglutamic acid ethyl ester hydrochloride in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is purified by column chromatography to obtain the final product.

Applications De Recherche Scientifique

Ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. In preclinical studies, this compound has shown to improve motor function and cognitive performance in animal models of Parkinson's disease and schizophrenia. Moreover, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

Propriétés

IUPAC Name

ethyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-3-16-11(15)9-5-12-4-8(9)10-6-13-7-14(10)2/h6-9,12H,3-5H2,1-2H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVLKRJPDICPAL-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1C2=CN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.